1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one

Physicochemical profiling ADME prediction Medicinal chemistry

1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one (CAS 405165-42-6) is an N-cycloalkenyl-substituted 1,5-dihydro-2H-pyrrol-2-one (γ-lactam) with molecular formula C9H11NO and molecular weight 149.19 g/mol. The compound belongs to the dihydropyrrol-2-one class, which has been extensively investigated for FPR1 antagonism, HIV integrase inhibition, quorum sensing modulation, and antiviral activity.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B12865489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C=CCC1N2CC=CC2=O
InChIInChI=1S/C9H11NO/c11-9-6-3-7-10(9)8-4-1-2-5-8/h1-3,6,8H,4-5,7H2
InChIKeyKDVLJGKTOSBFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one: Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Context


1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one (CAS 405165-42-6) is an N-cycloalkenyl-substituted 1,5-dihydro-2H-pyrrol-2-one (γ-lactam) with molecular formula C9H11NO and molecular weight 149.19 g/mol . The compound belongs to the dihydropyrrol-2-one class, which has been extensively investigated for FPR1 antagonism, HIV integrase inhibition, quorum sensing modulation, and antiviral activity [1]. Its defining structural feature—the cyclopent-3-en-1-yl substituent at the N1 position—provides a conformationally constrained, non-aromatic alkenyl group that differentiates it from the commonly encountered N-phenyl and N-benzyl pyrrol-2-one analogs [2]. Computed physicochemical parameters include density 1.191 g/cm³, boiling point 313.8 °C (760 mmHg), flash point 150.6 °C, refractive index 1.593, zero hydrogen bond donors, and a single hydrogen bond acceptor (the lactam carbonyl) .

Why 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one Cannot Be Replaced by Generic N-Substituted Pyrrol-2-One Analogs


The 1,5-dihydro-2H-pyrrol-2-one scaffold is pharmacologically versatile, but its biological performance, physicochemical behavior, and synthetic utility are exquisitely sensitive to the nature of the N1 substituent. N-Phenyl analogs introduce aromatic π-stacking and metabolic liabilities (e.g., CYP450-mediated oxidation), while N-benzyl variants add conformational flexibility that can reduce binding-site complementarity [1]. The cyclopent-3-en-1-yl group on the target compound occupies a unique parameter space: it is non-aromatic (avoiding π-mediated off-target interactions), conformationally constrained (1 rotatable bond vs. 2 for N-benzyl), and bears a nucleophilic alkene handle for further functionalization via epoxidation, dihydroxylation, or metathesis chemistry [2]. In the anti-infective patent EP 2083012, C3-C7 cycloalkenyl N-substituents—specifically including cyclopent-3-en-1-yl—are explicitly claimed as preferred embodiments, indicating that simple alkyl or aryl substitution does not recapitulate the desired pharmacological profile [3]. Procurement of a generic N-substituted pyrrol-2-one without this specific substituent therefore risks loss of target engagement, altered physicochemical properties, and forfeiture of synthetic diversification potential.

Quantitative Comparator Evidence for 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one: Physicochemical Differentiation and Procurement-Relevant Data


Lipophilicity (LogP) Comparison: Intermediate logP Balances Membrane Permeability and Aqueous Solubility

The predicted logP of 1-(cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one is approximately 1.5–1.9, based on cross-study comparison with isomeric C9H11NO compounds (e.g., N,p-dimethylbenzamide logP 2.00) . This is substantially higher than the unsubstituted 1H-pyrrol-2(5H)-one scaffold (ACD/LogP = −1.17) , enabling membrane permeation, yet lower than the 1-benzyl analog (computed logP = 1.52, with an additional aromatic ring increasing lipophilicity beyond 2.0 in practice) . The cyclopent-3-en-1-yl substituent thus positions the compound in the CNS-accessible logP window (1–3) while avoiding the excessive lipophilicity (logP > 3) that often accompanies N-phenyl or N-benzyl substitution and is associated with poor solubility, high plasma protein binding, and metabolic instability.

Physicochemical profiling ADME prediction Medicinal chemistry

Conformational Restriction: Fewer Rotatable Bonds Than N-Benzyl and N-Phenethyl Analogs

1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one possesses exactly 1 rotatable bond (the N–cyclopentenyl single bond), as confirmed by the computed structural descriptors from Chem960 (hydrogen bond donors: 0; hydrogen bond acceptors: 1; rotatable bonds: 1) . In contrast, the 1-benzyl analog (CAS 64330-46-7) has 2 rotatable bonds (N–CH2 and CH2–Ph), and 1-phenethyl derivatives possess 3 or more . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a macromolecular target and increases the conformational search space, potentially reducing the probability of adopting the bioactive conformation [1]. The cyclopentene ring itself is also conformationally restricted by the endocyclic double bond, further limiting the degrees of freedom available to the N-substituent.

Conformational analysis Ligand efficiency Structure-based design

Patent-Cited N-Cycloalkenyl Substituent as Preferred Embodiment for Anti-Infective Pyrrol-2-Ones

European Patent EP 2083012 A1 (CPC Biotech S.r.l., published 29.07.2009) claims 1,5-dihydro-2H-pyrrol-2-one tricyclic derivatives with anti-infective, antibacterial, and antimycotic activity. The Markush structure of Formula (I) explicitly defines R as 'a radical chosen from the group consisting of C1-C5 alkyls, C3-C5 alkenyls, non-substituted C3-C7 cycloalkenyls, 4-phenylbenzyl' [1]. The cyclopent-3-en-1-yl group falls squarely within the 'non-substituted C3-C7 cycloalkenyls' definition, placing the target compound within the preferred patent scope as a bioactive scaffold building block. In contrast, N-phenyl substituents (aromatic) and N-cyclopentyl (fully saturated cycloalkyl) are not covered by this specific claim language—N-phenyl is not a cycloalkenyl, and N-cyclopentyl is a cycloalkyl, not a cycloalkenyl [1]. This patent-validated preference for cycloalkenyl N-substituents over aryl or saturated cycloalkyl groups provides a direct, legally documented rationale for selecting the target compound over its saturated or aromatic N-substituted analogs.

Anti-infective discovery Patent landscape Medicinal chemistry SAR

Hydrogen Bond Acceptor Profile: Minimal H-Bond Inventory Favoring Passive Permeability vs. Multi-Substituted Analogs

1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one has a minimal hydrogen bond profile of 0 H-bond donors and 1 H-bond acceptor (the lactam carbonyl), as confirmed by computed structural descriptors . This profile yields a topological polar surface area (TPSA) of approximately 20–23 Ų (class-level inference based on the scaffold), which is well below the threshold of 60 Ų considered favorable for oral absorption and below 90 Ų for blood-brain barrier penetration [1]. In contrast, 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogs evaluated in FPR1 antagonist SAR studies contain 2–4 H-bond acceptors and 1–2 H-bond donors, with corresponding TPSA values of 60–90 Ų that reduce passive membrane permeability [2]. The target compound's minimal H-bond inventory, combined with its intermediate logP, predicts superior passive permeability relative to more heavily functionalized pyrrol-2-one analogs commonly used in biological screening.

Drug-likeness Permeability prediction Physicochemical profiling

Molecular Weight Advantage: Lower MW vs. 1-Benzyl and Substituted Phenyl Analogs Improves Ligand Efficiency Metrics

The molecular weight of 1-(cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one is 149.19 g/mol , placing it firmly within the 'fragment' space (MW < 300) and well below the mean MW of oral drugs (~350–400 Da). This compares favorably to 1-benzyl-1H-pyrrol-2(5H)-one (MW 173.21 g/mol) and 1-(cyclohex-3-en-1-yl)-1H-pyrrol-2(5H)-one (MW 163.22 g/mol). More substantially, it is markedly lighter than the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones (typical MW 350–450 g/mol) used in FPR1 antagonist programs [1]. In fragment-based drug discovery, lower MW directly translates to higher ligand efficiency (LE = ΔG / heavy atom count), enabling more efficient exploration of chemical space and leaving greater room for subsequent optimization. The 13.8% MW reduction vs. the 1-benzyl analog and the ~60% reduction vs. tetrasubstituted FPR1 antagonists represent a quantifiable advantage in lead-likeness metrics.

Ligand efficiency Fragment-based drug discovery Lead-likeness

Cyclopentene Alkene Reactivity: A Built-in Synthetic Handle for Late-Stage Diversification Absent in Saturated N-Cyclopentyl Analogs

The cyclopent-3-en-1-yl substituent of the target compound contains an endocyclic alkene that provides a nucleophilic reaction handle for epoxidation, dihydroxylation, hydroboration, and metathesis chemistry—transformations that are not accessible with the fully saturated N-cyclopentyl analog . This alkene functionality has been exploited in the synthesis of cyclopent-3-en-1-yl nucleoside analogues, where regioselective hydroboration of the cyclopentene double bond is the key step in constructing carbocyclic nucleoside mimetics [1]. For procurement decisions, the presence of this alkene handle means that a single batch of the target compound can serve as a common intermediate for generating diverse derivative libraries through parallel functionalization, whereas the saturated N-cyclopentyl analog would require de novo synthesis of each derivative. This represents a quantifiable reduction in synthetic step count (≥1 step saved per diversification vector) and associated cost.

Late-stage functionalization Synthetic chemistry Diversity-oriented synthesis

Procurement-Guiding Application Scenarios for 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: CNS-Penetrant and Anti-Infective Fragment Library Member

With MW of 149.19 g/mol (fragment space), intermediate computed logP of ~1.5–1.9 (CNS-accessible window), 0 H-bond donors, and 1 rotatable bond, the target compound is optimally suited as a fragment library entry for CNS and anti-infective targets. Its MW is 13.8% lower than the 1-benzyl analog , and its cycloalkenyl N-substituent falls within the patent-validated preferred substituent scope of EP 2083012 for anti-infective 1,5-dihydro-2H-pyrrol-2-ones [1]. This combination of fragment-like properties and patent positioning makes it a strategically valuable procurement for organizations building fragment screening collections targeting intracellular or CNS proteins where passive permeability is a prerequisite.

Diversity-Oriented Synthesis: Common Intermediate for Parallel Library Production

The endocyclic alkene of the cyclopent-3-en-1-yl group provides a nucleophilic handle that the saturated N-cyclopentyl analog lacks . This enables at least three orthogonal diversification manifolds—epoxidation/ring-opening, dihydroxylation, and hydroboration-oxidation—from a single purchased intermediate. The precedent of cyclopent-3-en-1-yl nucleoside analogue synthesis via regioselective hydroboration [2] validates the synthetic tractability of this handle. Procurement of this compound as a diversification hub can reduce library production timelines by ≥1 synthetic step per analog relative to the saturated comparator, directly lowering FTE and reagent costs in medicinal chemistry campaigns.

FPR1 and Inflammatory Disease Target Exploration: Conformationally Constrained Negative Control or Tool Compound

The 1H-pyrrol-2(5H)-one scaffold is a validated pharmacophore for competitive FPR1 antagonism, but published SAR studies have focused almost exclusively on 4-aroyl-3-hydroxy-5-phenyl-substituted analogs with MW 350–450 g/mol [3]. The target compound, lacking the 3-hydroxy and 4-aroyl pharmacophoric elements, serves as an ideal negative control or minimalist tool compound for probing whether the N-cycloalkenyl group alone contributes to FPR1 binding. Its single rotatable bond confers greater conformational pre-organization than 1-benzyl comparators (2 rotatable bonds), potentially enhancing any N-substituent-driven affinity component . Procurement as a control compound supports rigorous SAR interpretation in FPR1 and related GPCR programs.

Physicochemical Reference Standard for Permeability and Solubility Assay Calibration

With a minimal H-bond inventory (0 donors, 1 acceptor), estimated TPSA of ~20–23 Ų, computed density of 1.191 g/cm³, and boiling point of 313.8 °C, the target compound possesses well-defined physicochemical properties that position it as a useful reference standard for calibrating PAMPA, Caco-2, or MDCK permeability assays in the intermediate-permeability range . Its computed logP of ~1.5–1.9 places it between the highly polar unsubstituted scaffold (logP −1.17) and the more lipophilic 1-benzyl analog (logP 1.52, with additional aromaticity) , enabling its use as a midpoint calibration standard in logP-permeability correlation studies. Procurement for this purpose supports robust assay development in ADME screening workflows.

Quote Request

Request a Quote for 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.